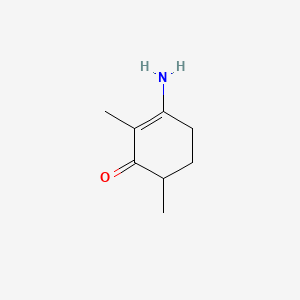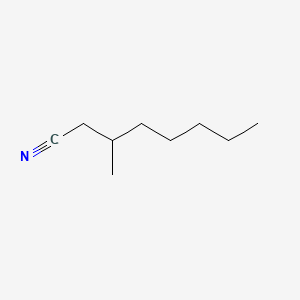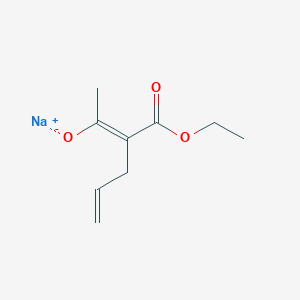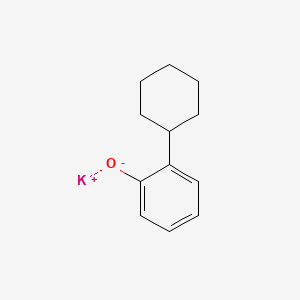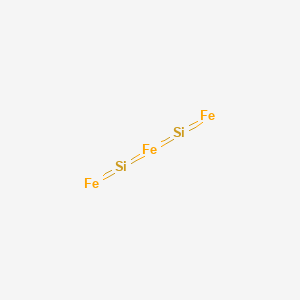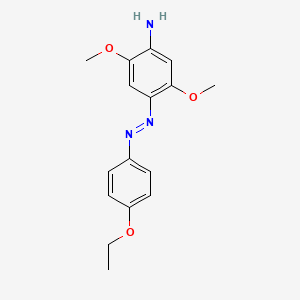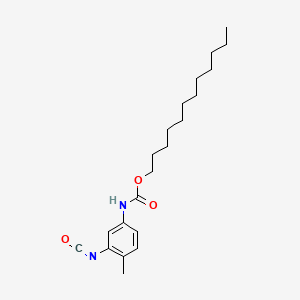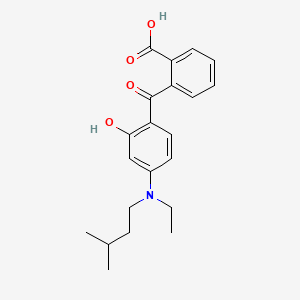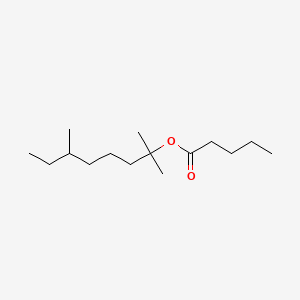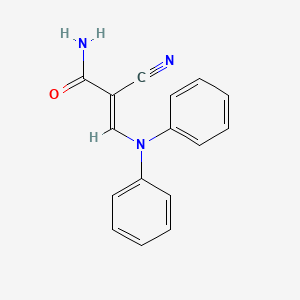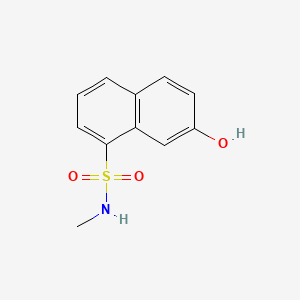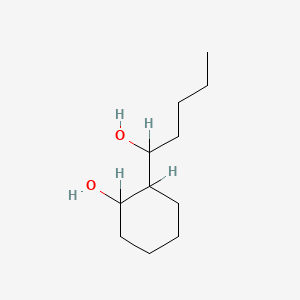
alpha-Butyl-2-hydroxycyclohexanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-Butyl-2-hydroxycyclohexanemethanol is a chemical compound with the molecular formula C11H22O2. It is known for its unique structure, which includes a cyclohexane ring substituted with a butyl group and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Butyl-2-hydroxycyclohexanemethanol typically involves the reaction of cyclohexanone with butylmagnesium bromide, followed by reduction with sodium borohydride. The reaction conditions include:
Cyclohexanone: Starting material
Butylmagnesium bromide: Grignard reagent
Sodium borohydride: Reducing agent
Solvent: Ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-Butyl-2-hydroxycyclohexanemethanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexylmethanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation products: Cyclohexanone derivatives, carboxylic acids
Reduction products: Cyclohexylmethanol derivatives
Substitution products: Halogenated cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Alpha-Butyl-2-hydroxycyclohexanemethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of alpha-Butyl-2-hydroxycyclohexanemethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes and receptors. The butyl group provides hydrophobic interactions, enhancing its binding affinity. These interactions can modulate biological pathways and exert various effects .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanol: Similar structure but lacks the butyl group.
Cyclohexanone: Oxidized form of cyclohexanol.
Butylcyclohexane: Lacks the hydroxyl group.
Uniqueness
Alpha-Butyl-2-hydroxycyclohexanemethanol is unique due to the presence of both a butyl group and a hydroxyl group on the cyclohexane ring. This combination provides distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Número CAS |
84604-60-4 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
2-(1-hydroxypentyl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H22O2/c1-2-3-7-10(12)9-6-4-5-8-11(9)13/h9-13H,2-8H2,1H3 |
Clave InChI |
SHHNDYQHPWSWAE-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C1CCCCC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



